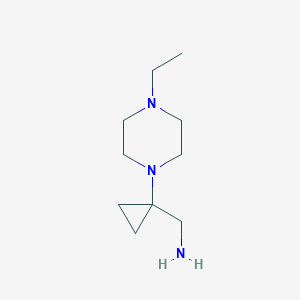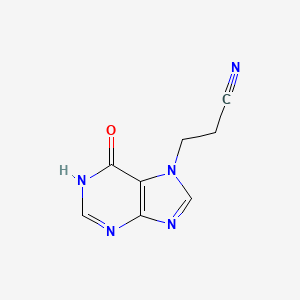![molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2](/img/structure/B15070576.png)
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that contains a fused pyrrole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, its neuroprotective activity is believed to be mediated through the inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage . The compound may also interact with other cellular targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline: Lacks the methyl group at the 2-position.
Pyrrolopyrazine derivatives: Contain a similar fused ring system but with a pyrazine ring instead of a quinazoline ring.
Quinazolinone derivatives: Contain a carbonyl group at the 4-position of the quinazoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
881404-62-2 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
RXXCSQMKESCCCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=NC3=CC=CC=C3CN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)



![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
